molecular formula C12H8N2 B3188952 Benzo[b][1,6]naphthyridine CAS No. 260-96-8

Benzo[b][1,6]naphthyridine

Cat. No. B3188952
CAS RN: 260-96-8
M. Wt: 180.2 g/mol
InChI Key: LCGGZWDDXGLOAO-UHFFFAOYSA-N
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Description

Benzo[b][1,6]naphthyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their wide range of biological applications . They are pharmacologically active, with applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Synthesis Analysis

In a recent study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were synthesized . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . A single crystal X-ray analysis of a compound related to Benzo[b][1,6]naphthyridine has been conducted .


Chemical Reactions Analysis

The reactivity of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines has been studied . The relative nucleophilicities of the nitrogen atoms in the peripheral pyridine ring of 6-methylbenzo[b]naphthyridines upon their interactions with MeI in DMSO have been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[b][1,6]naphthyridine derivatives have been studied . For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a derivative have been reported .

Mechanism of Action

While the exact mechanism of action for Benzo[b][1,6]naphthyridine is not fully understood, it is known that certain derivatives have shown potential as scaffolds of MAO inhibitors . The novel agents reduced the production of pro-inflammatory mediators: NO, IL-6, and TNF-α in LPS-induced RAW 264.7 cells .

Future Directions

The future directions for research on Benzo[b][1,6]naphthyridine are promising. There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines . Future research will likely focus on further understanding the biological activity of these compounds and developing new synthetic methods .

properties

CAS RN

260-96-8

Molecular Formula

C12H8N2

Molecular Weight

180.2 g/mol

IUPAC Name

benzo[b][1,6]naphthyridine

InChI

InChI=1S/C12H8N2/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)14-11/h1-8H

InChI Key

LCGGZWDDXGLOAO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=NC=CC3=N2

Origin of Product

United States

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